N-(cyclopropylmethyl)-2-fluoro-6-methylaniline

Description

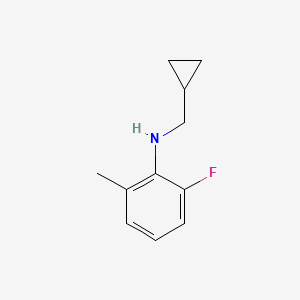

N-(cyclopropylmethyl)-2-fluoro-6-methylaniline is a substituted aniline derivative characterized by a fluorine atom at the 2-position, a methyl group at the 6-position of the benzene ring, and a cyclopropylmethyl substituent on the nitrogen atom. This compound combines steric and electronic effects from its substituents, making it a subject of interest in medicinal chemistry and materials science. The cyclopropylmethyl group introduces unique conformational constraints and metabolic stability, while the fluorine and methyl groups modulate electronic properties and lipophilicity.

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2-fluoro-6-methylaniline |

InChI |

InChI=1S/C11H14FN/c1-8-3-2-4-10(12)11(8)13-7-9-5-6-9/h2-4,9,13H,5-7H2,1H3 |

InChI Key |

IUBULFTYOSISOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)F)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2-fluoro-6-methylaniline typically involves the following steps:

Formation of the Aniline Derivative: The starting material, 2-fluoro-6-methylaniline, is prepared through standard aromatic substitution reactions.

Cyclopropylmethylation: The aniline derivative undergoes a nucleophilic substitution reaction with cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(cyclopropylmethyl)-2-fluoro-6-methylaniline can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form various hydrogenated derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydrogenated aniline derivatives.

Substitution: Nitro, sulfonyl, or halogenated aniline derivatives.

Scientific Research Applications

Chemistry: N-(cyclopropylmethyl)-2-fluoro-6-methylaniline is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-fluoro-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the fluorine atom contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-fluoro and 6-methyl substituents provide moderate electron withdrawal and donation, respectively. In contrast, the 6-nitro group in the compound from is strongly electron-withdrawing, likely reducing aromatic ring reactivity toward electrophilic substitution.

- N-Substituents: The cyclopropylmethyl group in the target compound offers steric bulk and strain-induced electronic effects, whereas the 3-methoxypropyl group in introduces polarity via the ether oxygen.

Physicochemical Properties

- Lipophilicity : The target compound’s cyclopropylmethyl and methyl groups enhance lipophilicity (predicted LogP ~2.8) compared to the more polar nitro- and methoxy-containing analogues (e.g., LogP ~1.9 for ).

- Solubility : The absence of polar groups (e.g., nitro, methoxy) in the target compound reduces aqueous solubility relative to but increases compatibility with lipid membranes.

- Metabolic Stability : The cyclopropylmethyl group may resist oxidative metabolism better than the methoxypropyl ( ) or chlorobenzyl groups (–3 ), which are prone to enzymatic degradation.

Biological Activity

N-(Cyclopropylmethyl)-2-fluoro-6-methylaniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmacology and materials science.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 179.21 g/mol. The compound consists of a cyclopropyl group attached to the nitrogen atom of an aniline structure, with a fluorine atom at the second position of the aromatic ring and a methyl group at the sixth position. This configuration contributes to its distinct chemical properties and biological interactions.

This compound interacts with specific molecular targets such as enzymes and receptors, potentially acting as an agonist or antagonist. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, influencing various biochemical pathways. The cyclopropylmethyl group may also affect pharmacokinetic properties, including metabolic stability and membrane permeability.

Potential Targets

- Enzymes: The compound may inhibit or modulate enzyme activity, impacting metabolic pathways.

- Receptors: Interaction with receptors can lead to alterations in signaling pathways, which may have therapeutic implications.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in pharmacological contexts:

- Antitumor Activity: Preliminary studies suggest potential antitumor effects through mechanisms such as apoptosis induction and cell cycle arrest. For instance, similar compounds have been shown to induce apoptosis in cancer cell lines by interfering with critical cellular processes .

- Analgesic Properties: Investigations into its analgesic effects are ongoing, with initial findings suggesting that it may modulate pain pathways effectively.

- Anti-inflammatory Effects: The compound is being explored for its anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.

Research Findings and Case Studies

Several studies have highlighted the biological activity of compounds structurally related to this compound. A comparative analysis is presented below:

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for synthesizing more complex organic molecules. Its unique structure allows for the development of novel therapeutic agents targeting various diseases, particularly cancer and inflammatory disorders.

Future Research Directions

Further studies are necessary to elucidate the exact molecular mechanisms underlying its biological activities. Research should focus on:

- Detailed structure-activity relationship (SAR) studies to optimize efficacy.

- In vivo studies to assess therapeutic potential and safety profiles.

- Exploration of additional biological targets to expand its application scope.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.